

# Application Notes and Protocols: Gastrin I (1-14), Human in Cancer Research

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## Compound of Interest

Compound Name: *Gastrin I (1-14), human*

Cat. No.: *B15616309*

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## Introduction

Gastrin I (1-14), a fragment of the human gastrin I peptide hormone, plays a significant role in gastrointestinal physiology, primarily by stimulating gastric acid secretion. In the context of oncology, emerging research has highlighted its involvement in the proliferation, migration, and invasion of various cancer cells. These effects are predominantly mediated through the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor often overexpressed in malignant tissues. This document provides detailed application notes and experimental protocols for the use of **Gastrin I (1-14), human**, in cancer research, aimed at facilitating its use in investigating cancer biology and developing novel therapeutic strategies.

## Applications in Cancer Research

Gastrin I (1-14) is a valuable tool for studying the progression of several cancers, including but not limited to:

- Gastric Cancer: Gastrin can act as a growth factor for gastric cancer cells.[\[1\]](#)
- Colorectal Cancer: It may play a role in the development of colorectal carcinoma.
- Pancreatic Cancer: The gastrin/CCK2R axis is implicated in pancreatic cancer cell proliferation.[\[2\]](#)

- Other Cancers: The expression of CCK2R has been reported in various other tumors, suggesting a potential role for gastrin in their pathophysiology.[\[3\]](#)

#### Key Research Applications:

- Induction of Cell Proliferation and Survival: Studying the mitogenic and anti-apoptotic effects of gastrin on cancer cell lines.
- Investigation of Cell Migration and Invasion: Elucidating the mechanisms by which gastrin promotes cancer cell motility and metastasis.
- Elucidation of Signaling Pathways: Mapping the intracellular signaling cascades activated by the gastrin/CCK2R interaction.
- Drug Screening: Using Gastrin I (1-14) to stimulate cancer cell growth in assays for screening potential anticancer agents.
- Organoid and Tumorsphere Cultures: As a component of growth media for generating more physiologically relevant in vitro cancer models.[\[4\]](#)

## Quantitative Data

The following tables summarize quantitative data regarding the effects of gastrin and its analogs in cancer research.

Parameter	Cell Line/System	Value	Reference
EC50 (Proliferation)	Gastric Epithelial Cells	6.2 pM	[5]
EC50 (Histamine Secretion)	Gastric Epithelial Cells	0.014 nM	[5]
Increase in DNA Synthesis	AR42J (Pancreatic Acinar)	~1.5-fold	[3]
GH3 (Pituitary)	~1.6-fold	[6]	
HT-29 (Colon)	up to 1.6-fold	[6]	
CHO (Ovarian)	~1.8-fold	[6]	
Rat-1 (Fibroblast)	~3-fold	[6]	
Swiss 3T3 (Fibroblast)	~4-fold	[6]	

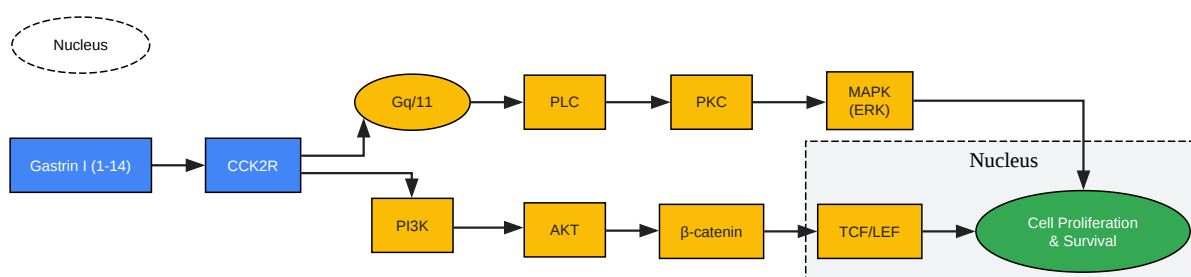
Parameter	Cancer Type	IC50 Value (for SP-G, a broad-spectrum neuropeptide antagonist targeting GRP/gastrin receptors)	Reference
IC50 (Growth Inhibition)	H69 (SCLC)	10.5 $\mu$ M	[7]
HT29 (Colorectal)	18 $\mu$ M	[7]	
Ovarian Carcinoma	31 $\mu$ M	[7]	
Non-Small-Cell Carcinoma	33.5 $\mu$ M	[7]	

## Signaling Pathways

Gastrin I (1-14) binding to the CCK2R activates multiple downstream signaling pathways that are crucial for its effects on cancer cells.

## Pro-Proliferative and Pro-Survival Signaling

Activation of CCK2R by gastrin initiates signaling cascades involving MAPK/ERK, PI3K/AKT, and  $\beta$ -catenin, leading to increased cell proliferation and survival.

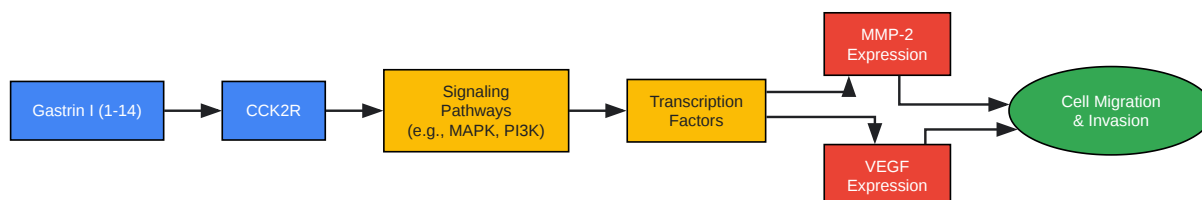


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Caption: Gastrin I (1-14) induced pro-proliferative signaling pathways.

## Pro-Metastatic Signaling

Gastrin I (1-14) also promotes cancer cell migration and invasion by upregulating the expression of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF).<sup>[2][6][8]</sup>

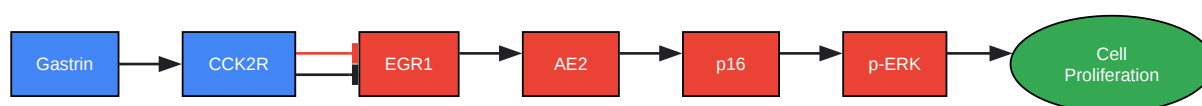


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Caption: Gastrin I (1-14) induced pro-metastatic signaling.

## Inhibitory Signaling Pathway in Colon Cancer

Interestingly, in some contexts, such as colon cancer, gastrin has been shown to inhibit cell growth through a novel signaling pathway involving EGR1, AE2, p16, and phosphorylated ERK. [9]



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Caption: Gastrin-mediated inhibitory signaling in colon cancer.

## Experimental Protocols

### Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Gastrin I (1-14) on the proliferation of adherent cancer cell lines.

Materials:

- **Gastrin I (1-14), human** (lyophilized powder)
- Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
- Cancer cell line of interest (e.g., AGS, SGC-7901)
- Complete cell culture medium
- Serum-free cell culture medium
- 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer

Procedure:

- **Reconstitution of Gastrin I (1-14):** Reconstitute the lyophilized peptide in a small amount of sterile DMSO to create a stock solution (e.g., 1 mM). Further dilute the stock solution in serum-free medium to the desired working concentrations.
- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Serum Starvation:** After 24 hours, aspirate the complete medium and wash the cells once with PBS. Add 100  $\mu$ L of serum-free medium to each well and incubate for another 24 hours to synchronize the cells.
- **Treatment:** Prepare serial dilutions of Gastrin I (1-14) in serum-free medium. A typical concentration range to test is 0.1 nM to 1  $\mu$ M. Remove the serum-free medium from the wells and add 100  $\mu$ L of the Gastrin I (1-14) dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Gastrin I (1-14) concentration).
- **Incubation:** Incubate the plate for 24-72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Aspirate the medium containing MTT and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express the results as a percentage of the vehicle control.

## Transwell Migration and Invasion Assay

This protocol outlines the procedure to assess the effect of Gastrin I (1-14) on cancer cell migration and invasion.

Materials:

- **Gastrin I (1-14), human**
- Transwell inserts (8  $\mu$ m pore size) for 24-well plates
- Matrigel (for invasion assay)
- Serum-free medium
- Complete medium (as a chemoattractant)
- Crystal Violet staining solution
- Cotton swabs

Procedure:

- Reconstitution of Gastrin I (1-14): Prepare as described in the MTT assay protocol.
- Coating of Inserts (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (the dilution factor needs to be optimized for the cell line). Add 50-100  $\mu$ L of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
- Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL.
- Assay Setup:
  - Lower Chamber: Add 600  $\mu$ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

- Upper Chamber: Add 200  $\mu$ L of the cell suspension to the upper chamber of the Transwell inserts. Add Gastrin I (1-14) at the desired concentrations (e.g., 10 nM - 1  $\mu$ M) to the upper chamber. Include a vehicle control.
- Incubation: Incubate the plate at 37°C and 5% CO<sub>2</sub> for 12-48 hours.
- Staining:
  - Carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
  - Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
  - Stain the cells with 0.5% Crystal Violet for 20 minutes.
- Quantification:
  - Wash the inserts with PBS to remove excess stain.
  - Allow the inserts to air dry.
  - Count the number of migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.

## Western Blotting for Signaling Pathway Analysis

This protocol provides a framework for detecting the activation of key signaling proteins in response to Gastrin I (1-14).

Materials:

- **Gastrin I (1-14), human**
- Cancer cell line of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)



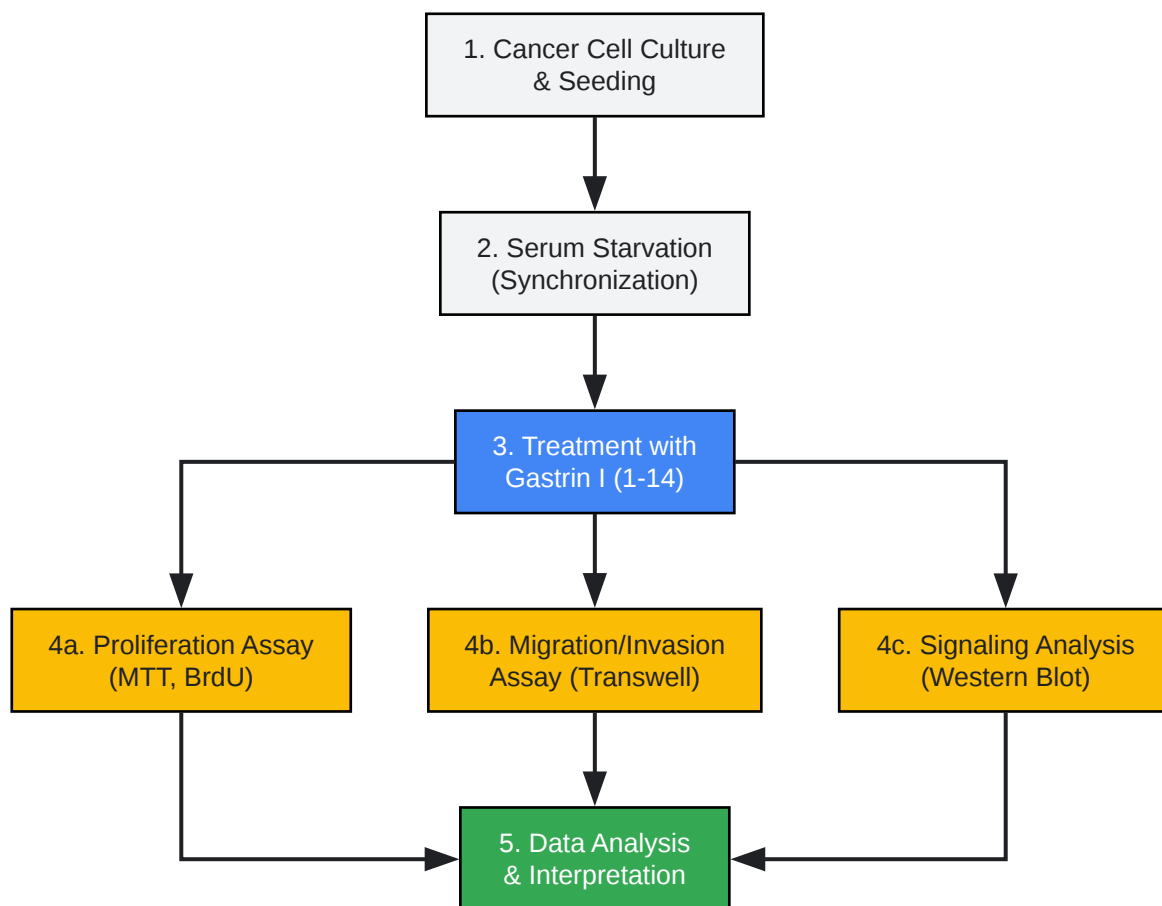
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-MMP-2, anti-VEGF, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Treat the cells with Gastrin I (1-14) at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or total protein).

## Experimental Workflow



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Caption: General experimental workflow for studying Gastrin I (1-14) in cancer research.

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